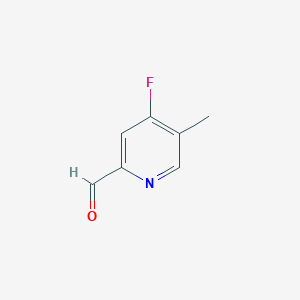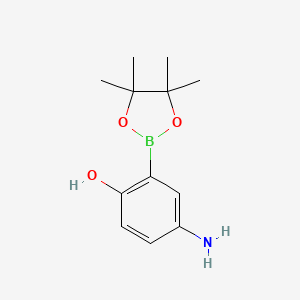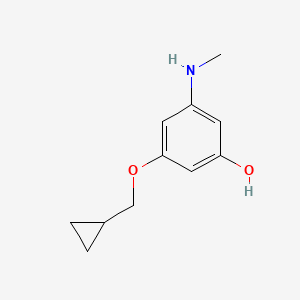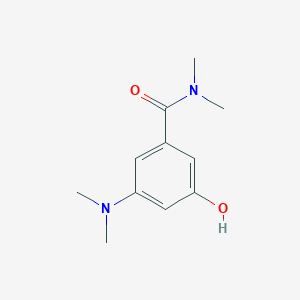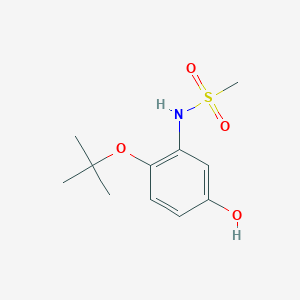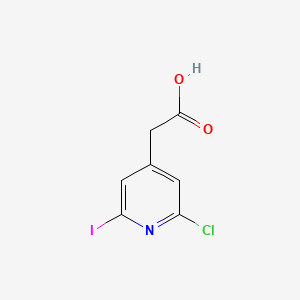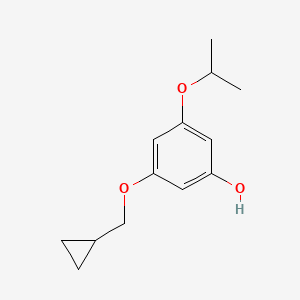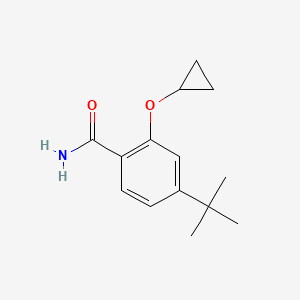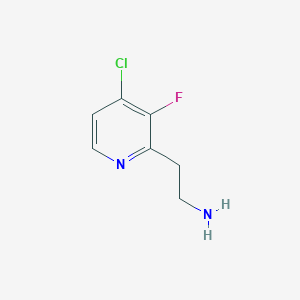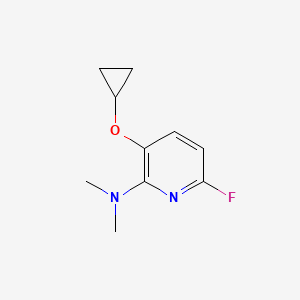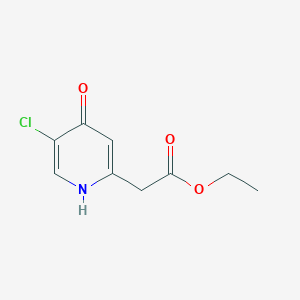
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate typically involves the esterification of 5-chloro-4-hydroxypyridine with ethyl acetate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The process involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of ethyl acetate, followed by the elimination of water to form the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure maximum conversion and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloro-4-hydroxypyridine and ethanol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 5-chloro-4-hydroxypyridine and ethanol.
Oxidation: 5-chloro-4-pyridone derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets. The hydroxyl group and the chlorine atom on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (5-chloro-4-hydroxypyridin-3-YL)acetate: Differing in the position of the hydroxyl group on the pyridine ring.
Mthis compound: Differing in the alkyl group attached to the ester moiety.
Ethyl (5-bromo-4-hydroxypyridin-2-YL)acetate: Differing in the halogen atom substituted on the pyridine ring.
These compounds share similar structural features but may exhibit different chemical reactivity and biological activity due to the variations in their substituents.
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
ethyl 2-(5-chloro-4-oxo-1H-pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)4-6-3-8(12)7(10)5-11-6/h3,5H,2,4H2,1H3,(H,11,12) |
Clave InChI |
NDEAGSOTFPBQMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=O)C(=CN1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


